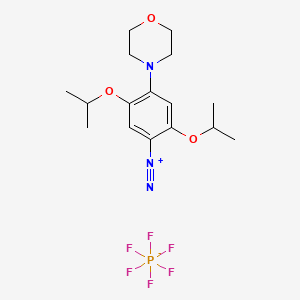4-Morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate
CAS No.: 68400-45-3
Cat. No.: VC17973800
Molecular Formula: C16H24F6N3O3P
Molecular Weight: 451.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68400-45-3 |
|---|---|
| Molecular Formula | C16H24F6N3O3P |
| Molecular Weight | 451.34 g/mol |
| IUPAC Name | 4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;hexafluorophosphate |
| Standard InChI | InChI=1S/C16H24N3O3.F6P/c1-11(2)21-15-10-14(19-5-7-20-8-6-19)16(22-12(3)4)9-13(15)18-17;1-7(2,3,4,5)6/h9-12H,5-8H2,1-4H3;/q+1;-1 |
| Standard InChI Key | FNSXMWNULLSENH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.F[P-](F)(F)(F)(F)F |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate, reflects its substituent arrangement:
-
A benzenediazonium core (C₆H₄N₂⁺) forms the backbone.
-
Morpholino (C₄H₈NO) occupies the 4-position, contributing a heterocyclic amine group.
-
Diisopropoxy groups (-OCH(CH₃)₂) are attached at the 2- and 5-positions, imparting steric bulk and lipophilicity.
-
The hexafluorophosphate anion (PF₆⁻) balances the charge, enhancing solubility in polar aprotic solvents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 68400-45-3 |
| Molecular Formula | C₁₆H₂₄F₆N₃O₃P |
| Molecular Weight | 451.344 g/mol |
| Exact Mass | 451.146 Da |
| Topological Polar Surface Area | 72.67 Ų |
| LogP (Partition Coefficient) | 7.03 |
The high LogP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents such as N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) .
Structural Isomerism and Regiochemistry
Synthetic routes for analogous diazonium salts, such as those described in patent CA2833394C, emphasize the importance of regioselective substitution to avoid undesired isomers . For 4-morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate, the positioning of the morpholino and isopropoxy groups is critical to its reactivity. Computational modeling predicts that the morpholino group’s electron-donating effects activate the diazonium moiety for electrophilic substitution reactions, while the isopropoxy substituents stabilize the intermediate through steric hindrance .
Synthesis and Manufacturing Processes
Diazotization and Salt Formation
The synthesis typically involves a two-step protocol:
-
Diazotization: Treatment of a substituted aniline precursor with nitrous acid (HNO₂) under acidic conditions generates the diazonium cation.
-
Salt Precipitation: Addition of hexafluorophosphoric acid (HPF₆) yields the final product as a crystalline solid .
For example, in analogous compounds, 3-bromo-5-fluoro-benzotrifluoride is reacted with heterocyclic amines in the presence of strong bases like sodium hydride (NaH), followed by recrystallization from heptane to isolate the pure product .
Purification and Quality Control
Recrystallization from non-polar solvents (e.g., heptane) effectively removes regioisomeric byproducts. Advanced purification techniques, such as charcoal treatment, reduce residual palladium catalysts to <5 ppm, ensuring compliance with pharmaceutical-grade standards .
Physicochemical Properties and Stability
Spectroscopic Characterization
-
UV-Vis Spectroscopy: The diazonium group absorbs strongly near 300 nm, useful for quantitative analysis.
-
NMR Spectroscopy: ¹⁹F NMR reveals distinct signals for the PF₆⁻ counterion at δ -70 ppm, while ¹H NMR resolves isopropoxy methyl groups as doublets near δ 1.2 ppm .
Industrial and Research Applications
Photoinitiators in Polymer Chemistry
Diazonium salts are widely employed as free radical photoinitiators. Upon UV exposure, 4-morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate generates aryl radicals that initiate polymerization in acrylate resins, enabling applications in adhesives and 3D printing .
Surface Functionalization
The compound’s aryl diazonium moiety facilitates covalent bonding to carbon-based materials (e.g., graphene, carbon nanotubes) through electrochemical reduction, creating modified surfaces for biosensors or catalytic supports .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume